molecular formula C6H10O6 B1205867 2,4,6/3,5-Pentahydroxycyclohexanone CAS No. 488-64-2

2,4,6/3,5-Pentahydroxycyclohexanone

Cat. No. B1205867
CAS RN: 488-64-2
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-ZLIBEWLCSA-N
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Description

2,4,6/3,5-Pentahydroxycyclohexanone, also known as myo-2-Inosose, is a compound with the empirical formula C6H10O6 . It is a metabolite of inositol phosphate metabolism, streptomycin biosynthesis, biosynthesis of secondary metabolites, microbial metabolism in diverse environments, and biosynthesis of antibiotics .


Molecular Structure Analysis

The molecular structure of 2,4,6/3,5-Pentahydroxycyclohexanone consists of a carbocyclic ring structure which may be saturated or unsaturated . The molecular weight of this compound is 178.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6/3,5-Pentahydroxycyclohexanone include a molecular weight of 178.14 and an empirical formula of C6H10O6 . It is an analytical standard with a quality level of 100 and an assay of ≥85.0% (GC) .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of various compounds through the condensation reaction involving cyclohexanone derivatives. In a study by Rusnac et al. (2020), compounds including 2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin2-yl)methanone were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds displayed moderate antifungal activity, with one compound showing significant activity against Cryptococcus neoformans, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Reactivity and Ring Expansion Studies

A study by Cocu et al. (1974) examined the reactions of 2,4,6/3,5-penta-acetoxy-cyclohexanone with diazoalkanes, leading to ring expansion products and spiro-epoxides. This work provides insights into the chemical behavior of cyclohexanone derivatives and their potential for creating complex organic structures (Cocu et al., 1974).

Enzymatic Oxidation Studies

Kindl (1971) demonstrated that plant peroxidases could function as oxidases using the enolic form of pentahydroxycyclohexanones. This study found that dl-3,5/4,6-Tetrahydroxycyclohexane-1,2-dione was a product of 2,4,6/3,5-pentahydroxycyclohexanone oxidation, showcasing the enzyme's role in hydroxylation and dehydrogenation reactions (Kindl, 1971).

Cytotoxicity and Pharmaceutical Applications

The synthesis and cytotoxic evaluation of various cyclohexanone derivatives have been explored. Dimmock et al. (1992) investigated a series of cyclohexanone oximes and related compounds for their cytotoxicity against tumor cell lines. This research underlines the potential of cyclohexanone derivatives in the development of anticancer agents (Dimmock et al., 1992).

properties

IUPAC Name

(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3+,4+,5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGBDHSGHXOGT-ZLIBEWLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6/3,5-Pentahydroxycyclohexanone

CAS RN

488-64-2
Record name Inosose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6/3,5-Pentahydroxycyclohexanone
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2,4,6/3,5-Pentahydroxycyclohexanone
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2,4,6/3,5-Pentahydroxycyclohexanone
Reactant of Route 4
2,4,6/3,5-Pentahydroxycyclohexanone
Reactant of Route 5
2,4,6/3,5-Pentahydroxycyclohexanone
Reactant of Route 6
Reactant of Route 6
2,4,6/3,5-Pentahydroxycyclohexanone

Citations

For This Compound
65
Citations
SJ Daum, D Rosi, WA Goss - Journal of the American Chemical …, 1977 - ACS Publications
When this mutant of M. purpurea is supplemented with 2, 4, 6/3, 5-pentahydroxycyclohexanone (5, scyllo-ms-inosose) the same 2-hydroxygentamicin complex (3) is produced, along …
Number of citations: 18 pubs.acs.org
DE Kiely, HG Fletcher Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
15 confirms the structure of the dicarbonyl sugar as d-xyZo-hexos-5-ulose (3) but whichof the various possible tautometric forms may be present in solution is not known as yet. After …
Number of citations: 42 pubs.acs.org
H Kindl - Phytochemistry, 1971 - Elsevier
Under aerobic conditions plant peroxidases can function as dihydroxyfumaric acid oxidases. Similarly, the enzyme is capable of reacting with molecular oxygen using the enolic form of …
Number of citations: 6 www.sciencedirect.com
DR Liljegren, ME Tate - Carbohydrate Research, 1980 - Elsevier
Both enolates 2 and 3 have been shown to absorb in the region of 300 run. Heyns and Paulsen reported’A,,, of-300 nm and E= 4000 for 2 in 0.1~ sodium hydroxide under (presumably) …
Number of citations: 2 www.sciencedirect.com
DE Kiely, WR Sherman - Journal of the American Chemical …, 1975 - ACS Publications
Base treatment of D-xy/o-hexos-5-ulose 6-phosphate (2) yielded, as the predominant products, two cyclose phos-phates which, after reduction with sodium borohydride, gave a mixture …
Number of citations: 26 pubs.acs.org
PP Hipps, RK Sehgal, WH Holland, WR Sherman - Biochemistry, 1973 - ACS Publications
Identification and Partial Characterization of Inositol:NAD+ and Inosose:NAD(P)H Reductase from the Fat Page 1 INOSITOL EPIMERASE, INOSOSE REDUCTASE Identification and …
Number of citations: 52 pubs.acs.org
WJ Criddle, E Ward - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
The effects of γ-radiation on myo-inositol in aqueous solution in the presence and absence of oxygen and in nitrous oxide have been studied. Although yields were variable, myo-2-…
Number of citations: 3 pubs.rsc.org
DE Kiely, HG Fletcher Jr - Annals of the New York Academy of …, 1970 - Wiley Online Library
The origin of myo-inositol in nature has been the subject of speculation and research for many years. Indeed, as early as 1887, Maquennel made the suggestion that this substance may …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
SJ Daum, D Rosi, WA ROSS - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
Materials and Methods The mutant organism M. purpurea VIb-3P was maintained on agar slants of medium 1 consisting of (per liter, distilled H2O) glucose, 10g; soluble starch, 20g; …
Number of citations: 77 www.jstage.jst.go.jp
WH Horner, GA Russ - Biochimica et Biophysica Acta (BBA)-General …, 1971 - Elsevier
I-GUANIDINO-I-DEOXY-SCYLLO-INOSITOL indicate that I nI-guanidino-I-deoxy-3-keto-scyllo-inositol is the product of the en- zymat Page 1 BIOCHIMICA ET BIOPHYSICA ACTA 123 …
Number of citations: 12 www.sciencedirect.com

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